Tert-butyl (1-iodopropan-2-yl)carbamate
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Overview
Description
Tert-butyl (1-iodopropan-2-yl)carbamate is an organic compound with the molecular formula C8H16INO2. It is commonly used in organic synthesis, particularly in the protection of amino groups and the synthesis of amides and peptides . The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (1-iodopropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-iodopropan-2-ylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time . The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-iodopropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide yield azido derivatives, while reduction with sodium borohydride produces the corresponding alcohols .
Scientific Research Applications
Tert-butyl (1-iodopropan-2-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl (1-iodopropan-2-yl)carbamate exerts its effects involves the formation of covalent bonds with target molecules. The iodine atom in the compound acts as a leaving group, allowing the formation of new bonds with nucleophiles . This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-iodo-1-methylethyl)carbamate: Similar in structure but with different reactivity and applications.
2-(Boc-amino)-1-iodopropane: Another related compound used in amino protection and peptide synthesis.
Uniqueness
Tert-butyl (1-iodopropan-2-yl)carbamate is unique due to its specific reactivity and stability, making it a versatile reagent in organic synthesis . Its ability to undergo various chemical reactions and form stable products sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1-iodopropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVINMIOAQKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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